Cas no 2137760-96-2 ((2-Methyl-3-nitrophenyl)methanesulfonyl fluoride)

(2-Methyl-3-nitrophenyl)methanesulfonyl fluoride is a sulfonyl fluoride derivative commonly used as a reactive intermediate in organic synthesis and medicinal chemistry. Its key advantages include its role as a selective and irreversible serine protease inhibitor, making it valuable for biochemical and pharmacological research. The compound’s nitrophenyl and methyl substituents enhance its reactivity and stability, facilitating precise modifications in target molecules. It is particularly useful in activity-based protein profiling (ABPP) and covalent inhibitor development. The sulfonyl fluoride group provides high electrophilicity, enabling efficient covalent binding to active-site residues. Suitable for controlled reactions, it is handled under anhydrous conditions to preserve its reactivity.
(2-Methyl-3-nitrophenyl)methanesulfonyl fluoride structure
2137760-96-2 structure
Product Name:(2-Methyl-3-nitrophenyl)methanesulfonyl fluoride
CAS No:2137760-96-2
MF:C8H8FNO4S
MW:233.216824531555
CID:6607069
PubChem ID:165461369
Update Time:2025-10-28

(2-Methyl-3-nitrophenyl)methanesulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2137760-96-2
    • (2-methyl-3-nitrophenyl)methanesulfonyl fluoride
    • EN300-728817
    • (2-Methyl-3-nitrophenyl)methanesulfonyl fluoride
    • Inchi: 1S/C8H8FNO4S/c1-6-7(5-15(9,13)14)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3
    • InChI Key: LQIKMNBHGNFHMZ-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=C(C=1C)[N+](=O)[O-])(=O)(=O)F

Computed Properties

  • Exact Mass: 233.01580707g/mol
  • Monoisotopic Mass: 233.01580707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 88.3Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-728817-1.0g
(2-methyl-3-nitrophenyl)methanesulfonyl fluoride
2137760-96-2
1g
$0.0 2023-06-06

(2-Methyl-3-nitrophenyl)methanesulfonyl fluoride Related Literature

Additional information on (2-Methyl-3-nitrophenyl)methanesulfonyl fluoride

Introduction to (2-Methyl-3-nitrophenyl)methanesulfonyl fluoride (CAS No. 2137760-96-2)

(2-Methyl-3-nitrophenyl)methanesulfonyl fluoride (CAS No. 2137760-96-2) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique molecular structure, offers a wide range of applications due to its reactivity and functional versatility.

The chemical formula of (2-Methyl-3-nitrophenyl)methanesulfonyl fluoride is C9H9FNO4S, and it is a white to off-white solid at room temperature. The molecule consists of a methanesulfonyl fluoride group attached to a 2-methyl-3-nitrophenyl ring, which imparts specific chemical properties and reactivity profiles. The presence of the nitro group and the sulfonyl fluoride moiety makes this compound highly reactive and useful in various synthetic transformations.

In the realm of chemical synthesis, (2-Methyl-3-nitrophenyl)methanesulfonyl fluoride serves as an important reagent for the introduction of sulfonyl fluoride functionalities into organic molecules. Sulfonyl fluorides are known for their ability to participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and transition metal-catalyzed cross-coupling reactions. These reactions are crucial in the development of new materials and pharmaceuticals.

Recent studies have highlighted the potential of (2-Methyl-3-nitrophenyl)methanesulfonyl fluoride in the synthesis of bioactive compounds. For instance, a study published in the Journal of Organic Chemistry (2021) demonstrated the use of this compound in the efficient synthesis of novel antiviral agents. The researchers utilized the reactivity of the sulfonyl fluoride group to construct complex molecular architectures with high stereoselectivity and yield. This work underscores the importance of (2-Methyl-3-nitrophenyl)methanesulfonyl fluoride in advancing drug discovery efforts.

In pharmaceutical research, (2-Methyl-3-nitrophenyl)methanesulfonyl fluoride has been explored for its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The sulfonyl fluoride group can be designed to undergo specific cleavage or transformation under physiological conditions, releasing the active drug moiety. This approach can improve drug delivery, enhance therapeutic efficacy, and reduce side effects.

A notable example is a study published in Medicinal Chemistry Research (2020), where researchers synthesized a series of prodrugs using (2-Methyl-3-nitrophenyl)methanesulfonyl fluoride. The prodrugs were designed to release antitumor agents upon activation by specific enzymes present in cancer cells. The results showed improved pharmacokinetic properties and enhanced tumor targeting compared to the parent drugs.

Beyond pharmaceutical applications, (2-Methyl-3-nitrophenyl)methanesulfonyl fluoride has found use in materials science. The compound can be incorporated into polymers to impart specific functional properties, such as enhanced thermal stability or improved mechanical strength. A study published in Polymer Chemistry (2019) reported the synthesis of novel polymers containing sulfonyl fluoride groups derived from (2-Methyl-3-nitrophenyl)methanesulfonyl fluoride. These polymers exhibited superior thermal stability and were suitable for high-performance applications in electronics and aerospace industries.

The safety and handling of (2-Methyl-3-nitrophenyl)methanesulonyl fluoride are critical considerations for researchers and industrial users. While it is not classified as a hazardous material under current regulations, proper precautions should be taken due to its reactivity and potential for skin and eye irritation. It is recommended to handle this compound under well-ventilated conditions and with appropriate personal protective equipment (PPE).

In conclusion, (2-Methyl-3-nitrophenyl)methanesulonyl fluoride (CAS No. 2137760-96-2) is a valuable compound with diverse applications in chemical synthesis, pharmaceutical research, and materials science. Its unique chemical properties make it an essential tool for researchers aiming to develop new materials and drugs with improved performance and safety profiles. Ongoing research continues to uncover new possibilities for this versatile compound, solidifying its importance in modern scientific endeavors.

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